4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde
Description
4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO/c1-5(2)17-3-6(4-18)7-8(13)9(14)10(15)11(16)12(7)17/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVUVBLXTPBBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C(=C(C(=C2F)F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5,6,7-tetrafluoroindole and isopropyl bromide.
Alkylation: The 4,5,6,7-tetrafluoroindole undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to form 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carboxylic acid.
Reduction: 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: Fluorinated indole derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrafluoro-1-methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
4,5,6,7-tetrafluoro-1-ethyl-1H-indole-3-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its methyl and ethyl analogs .
Biological Activity
4,5,6,7-Tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indoles and their derivatives are significant in pharmaceutical research for their roles as precursors in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents .
The compound's structure features a tetrafluorinated indole moiety with an isopropyl group and a formyl group at the 3-position. The presence of fluorine atoms enhances its binding affinity and selectivity toward biological targets, which is crucial for its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| IUPAC Name | 4,5,6,7-tetrafluoro-1-propan-2-ylindole-3-carbaldehyde |
| Molecular Formula | C12H9F4NO |
| CAS Number | 1350760-54-1 |
| InChI Key | NOVUVBLXTPBBKA-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This property makes it a valuable candidate for drug development .
Research Findings
Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on urease enzymes, which are relevant in treating infections caused by Helicobacter pylori. The compound exhibited significant urease inhibitory activity with an IC50 value that suggests potent biological efficacy .
Urease Inhibition
A study investigated various derivatives of indole-3-carbaldehyde for their urease inhibitory activity. Among these derivatives, this compound showed promising results compared to standard inhibitors like thiourea. The IC50 values indicated that this compound could effectively inhibit urease, making it a candidate for further research in treating related gastrointestinal disorders .
| Compound Name | IC50 (mM) |
|---|---|
| This compound | 0.0516 ± 0.0035 |
| Thiourea | 0.2387 ± 0.0048 |
Applications in Medicinal Chemistry
The ability of this compound to act as a precursor in synthesizing biologically active molecules underscores its importance in medicinal chemistry. Its unique structural features allow it to serve as a scaffold for developing new therapeutic agents targeting various diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
